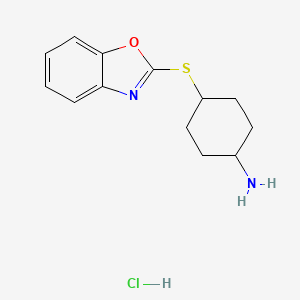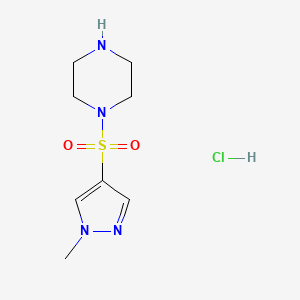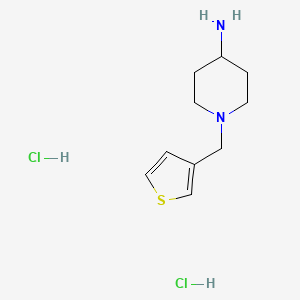
4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
Overview
Description
The compound “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride” is a chemical with the CAS Number: 2171287-85-5 . It has a molecular weight of 283.82 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3S.ClH/c14-9-5-7-10 (8-6-9)17-13-15-11-3-1-2-4-12 (11)16-13;/h1-4,9-10H,5-8,14H2, (H,15,16);1H/t9-,10+; . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Anticonvulsant Activity
A series of compounds similar to “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride” have been designed and synthesized for evaluation of their anticonvulsant activity and neurotoxicity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Antibacterial Activity
Benzamide derivatives containing quinoxaline and benzoxazole fragments, similar to “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride”, have been synthesized and tested for their antibacterial activity . The antibacterial activity of the synthesized derivatives was tested in vitro against gram-positive and gram-negative bacterial strains using an agar well diffusion assay .
Molecular Docking Studies
Molecular docking studies have been carried out on benzamide derivatives containing quinoxaline and benzoxazole fragments . These studies help in the identification of small molecular scaffolds and provide a clear insight into understanding the properties of any compound .
Synthesis of Larger Bioactive Structures
Being a heterocyclic compound, benzoxazole, a component of “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride”, finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXYKDLIMUIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)
![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)

methanone hydrobromide](/img/structure/B1473421.png)
![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)




